(S)-Boc-2-amino-4-(3,4-dimethoxyphenyl)-butyric acid dicyclohexylammonium salt
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Description
(S)-Boc-2-amino-4-(3,4-dimethoxyphenyl)-butyric acid dicyclohexylammonium salt is a useful research compound. Its molecular formula is C29H48N2O6 and its molecular weight is 520.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 520.35123726 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
The safety data sheet for the related compound 3,4-Dimethoxyphenylacetic acid indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as 3-(3,4-dimethoxyphenyl)propanoic acid, interact with the aromatic-amino-acid aminotransferase .
Mode of Action
It is known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Pharmacokinetics
The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor , which could potentially influence the compound’s bioavailability.
Result of Action
Compounds with similar structures have been used in the formation of self-assembled monolayers (sams) of aromatic thiolates . The formation of these SAMs could potentially alter the surface morphology and roughness of the material .
Action Environment
The action of the compound can be influenced by environmental factors such as temperature and the presence of protons . For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6.C12H23N/c1-17(2,3)24-16(21)18-12(15(19)20)8-6-11-7-9-13(22-4)14(10-11)23-5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7,9-10,12H,6,8H2,1-5H3,(H,18,21)(H,19,20);11-13H,1-10H2/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFLZKJAFFWINJ-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)OC)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC(=C(C=C1)OC)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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